5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-methylphenyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 3-methylbenzoyl group. Its molecular formula is C₂₅H₂₄N₄O₂, with a molecular weight of 412.49 g/mol .
Properties
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXFMLOQKBAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Introduction of the benzoyl and tolyl groups: These steps might involve Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions could occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxazole derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound can be compared to analogs with variations in the benzoyl group on the piperazine ring, substitutions on the oxazole ring, or modifications to the piperazine moiety itself. Below is a detailed analysis:
Substituent Variations on the Piperazine Ring
Fluorinated Analogs
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8)
- Molecular Formula : C₂₃H₁₇F₂N₃O₂
- Key Differences :
- Substitution of 3-methylbenzoyl with 2-fluorobenzoyl introduces electronegative fluorine atoms.
- The 4-methylphenyl group on the oxazole is replaced with a 2-fluorophenyl group.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₃H₁₇F₂N₃O₂
- Key Differences :
- 4-Fluorobenzoyl group replaces the 3-methylbenzoyl.
- 4-Fluorophenyl substituent on the oxazole.
Chlorinated Analogs
- 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (CAS: 903856-56-4)
- Molecular Formula : C₂₀H₁₆ClN₃O₃
- Key Differences :
- 3-Chlorobenzoyl group instead of 3-methylbenzoyl.
- Furan-2-yl replaces the 4-methylphenyl group.
Methylpiperazine Derivatives
- 2-(4-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS: 52443-15-9)
- Molecular Formula : C₁₈H₂₀N₄O
- Key Differences :
- Piperazine lacks the benzoyl group and is substituted with a 4-methyl group.
Substituent Variations on the Oxazole Ring
Ethenyl-Linked Derivatives
- 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Ethenyl linker between the oxazole and 4-fluorophenyl group.
Nitrophenyl Derivatives
Structural and Physicochemical Comparison
Biological Activity
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an oxazole moiety, and a carbonitrile group, which contribute to its diverse biological activities. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical pathways. Specific mechanisms include:
- Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems : Given its piperazine structure, it may interact with neurotransmitter receptors, impacting neurological functions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound display significant antitumor properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 7.5 |
| This Compound | HeLa (Cervical) | 6.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed efficacy against various bacterial strains, highlighting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on Anticancer Properties
A recent study investigated the anticancer effects of related oxazole derivatives in human cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of oxazole derivatives against drug-resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to inhibit bacterial growth effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
